![molecular formula C20H21NO4 B3040004 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid CAS No. 144701-21-3](/img/structure/B3040004.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid
Übersicht
Beschreibung
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is a derivative of valine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly employed to protect the amino group during the synthesis of peptides .
Wirkmechanismus
Target of Action
Fmoc-DL-norvaline is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms a carbamate . This reaction effectively “protects” the amine, preventing it from reacting with other compounds during the synthesis process . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-DL-norvaline is the process of peptide synthesis. The Fmoc group plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides . The Fmoc group protects the amine at the N-terminus during this process, allowing for the successful synthesis of the peptide .
Pharmacokinetics
It’s worth noting that the compound is soluble in dimethylformamide (dmf), which is often used as a solvent in peptide synthesis .
Result of Action
The primary result of Fmoc-DL-norvaline’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-DL-norvaline allows for the creation of peptides without unwanted side reactions .
Action Environment
The efficacy and stability of Fmoc-DL-norvaline are influenced by several environmental factors. For instance, the compound should be stored at temperatures between 2-30°C to maintain its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is removed by a base .
Biochemische Analyse
Biochemical Properties
Fmoc-DL-norvaline plays a significant role in biochemical reactions. It is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This process is crucial in the formation of peptide bonds, which are fundamental to protein synthesis .
Cellular Effects
Studies on similar Fmoc-dipeptides have shown that they can form hydrogel scaffolds for 3D culture of various cells . These hydrogels exhibit cell type-dependent biological activity, influencing cell proliferation in different ways depending on the cell type .
Molecular Mechanism
The molecular mechanism of Fmoc-DL-norvaline primarily involves its role as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . This property allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-DL-norvaline in laboratory settings are largely related to its stability and degradation over time. It is typically stored at 4° C to maintain its stability . The Fmoc group is known for its rapid removal by base, allowing for efficient peptide synthesis .
Dosage Effects in Animal Models
While specific studies on Fmoc-DL-norvaline’s dosage effects in animal models are limited, research on L-norvaline, a similar compound, has shown that it can decrease blood pressure in both normotensive and hypertensive rats . The dosage used in these studies was 30 mg/kg administered intraperitoneally for 7 days .
Metabolic Pathways
Fmoc-DL-norvaline is involved in the metabolic pathways related to peptide synthesis . The Fmoc group plays a crucial role in these pathways, facilitating the formation of peptide bonds by protecting the amine group during the synthesis process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group of valine with the fluorenylmethyloxycarbonyl group. This can be achieved by reacting valine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Major Products Formed
Deprotection: Valine and fluorenylmethanol.
Coupling: Peptides with extended chains.
Wissenschaftliche Forschungsanwendungen
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein structure and function by synthesizing specific peptide sequences.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
Uniqueness
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid is unique due to its specific structure, which includes the valine residue. This makes it particularly useful in the synthesis of peptides that require valine at specific positions. Its Fmoc protective group is also advantageous for solid-phase peptide synthesis, providing stability and ease of removal under mild conditions .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263371 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-21-3 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-DL-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901263371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



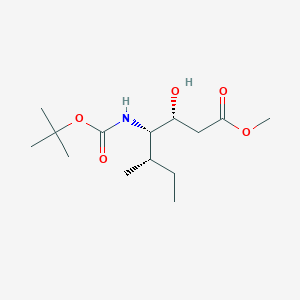
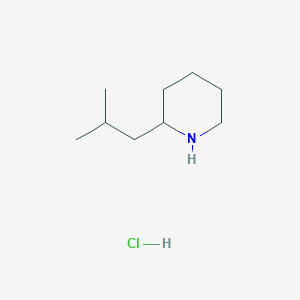
![1-(3-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B3039929.png)
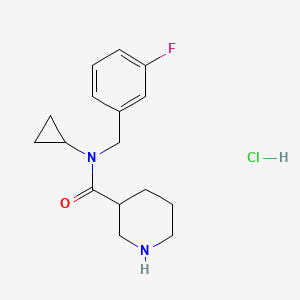
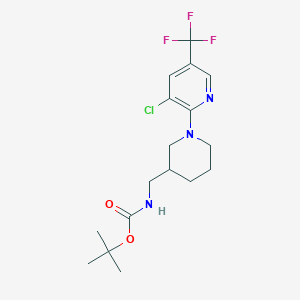
![1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-ol](/img/structure/B3039933.png)
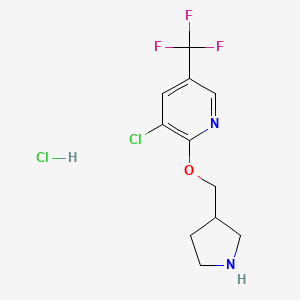
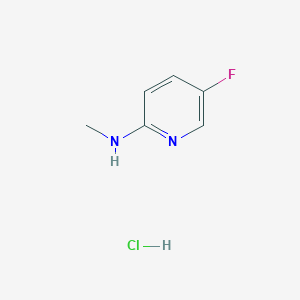

![2-[1-(5,5-Dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl)vinyl]-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one](/img/structure/B3039941.png)

![5,8-Diazaspiro[3.5]nonan-6-one](/img/structure/B3039943.png)

